Pac-1 - 315183-21-2

Pac-1

Catalog Number: EVT-278264
CAS Number: 315183-21-2
Molecular Formula: C23H28N4O2
Molecular Weight: 392.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PAC-1, or Procaspase Activating Compound 1, is a small molecule that acts as a procaspase-3 activator. Procaspases are inactive precursor proteins of caspases, which are proteases that play a crucial role in apoptosis (programmed cell death). [] PAC-1 is a synthetic compound, not found naturally. [, ] It has been extensively studied for its potential as an anticancer agent due to its ability to selectively induce apoptosis in cancer cells. [, ]

Synthesis Analysis

PAC-1 is synthesized through a condensation reaction between an ortho-hydroxy benzaldehyde and an acyl hydrazide. [] This reaction can be carried out under mild conditions and is amenable to combinatorial chemistry approaches, enabling the synthesis of large libraries of PAC-1 analogues. [] For example, a library of 837 PAC-1 analogues was synthesized with an average purity of 91% using parallel synthesis techniques. []

Molecular Structure Analysis

PAC-1 is characterized as an ortho-hydroxy N-acyl hydrazone. [] The core structure consists of a benzene ring with a hydroxyl group and an acyl hydrazone substituent. [] This structure enables PAC-1 to chelate zinc ions, which is critical for its mechanism of action. []

Chemical Reactions Analysis

The key chemical reaction involving PAC-1 is its chelation of zinc ions. [, ] PAC-1 acts as a bidentate ligand, coordinating to zinc through its hydroxyl and carbonyl oxygen atoms. [] This chelation disrupts the interaction between zinc and procaspase-3, leading to procaspase-3 activation and subsequent apoptosis. [, ]

Mechanism of Action

PAC-1 exerts its proapoptotic effects by activating procaspase-3, a key executioner caspase in the apoptotic pathway. [, , , ] Normally, procaspase-3 is maintained in an inactive state by the inhibitory binding of zinc ions. [, ] PAC-1 relieves this inhibition by chelating the zinc ions bound to procaspase-3. [, ] This chelation disrupts the zinc-mediated inhibition, allowing procaspase-3 to autoactivate and trigger the apoptotic cascade. [, ] Notably, PAC-1 preferentially targets cancer cells, possibly due to their higher levels of procaspase-3 expression and lower levels of zinc compared to normal cells. [, , ]

Applications

PAC-1 has primarily been investigated for its anticancer activity in various cancer types, including lymphoma, [, , ] osteosarcoma, [] colorectal cancer, [] ovarian cancer, [] glioblastoma, [, , ] and chronic lymphocytic leukemia. [, ] It has shown promising results in preclinical studies, both as a single agent and in combination with other chemotherapeutics. [, , , , ] PAC-1's ability to cross the blood-brain barrier makes it particularly attractive for treating brain cancers. [, , ] Studies have investigated its synergistic effects with temozolomide in treating glioblastoma, demonstrating improved survival in rodent models and feasibility in canine patients. [, ]

Beyond its direct anticancer effects, PAC-1 has also been explored for enhancing the efficacy of CAR-T cell therapy, a promising immunotherapy approach. [] In syngeneic murine models of colorectal and ovarian cancer, combining PAC-1 with CAR-T cells targeting Tn-antigens led to significantly extended survival compared to either treatment alone. [] This finding highlights PAC-1's potential to improve the efficacy of immunotherapy strategies.

Future Directions
  • Optimizing its pharmacokinetic properties: While PAC-1 demonstrates promising in vitro and in vivo activity, its pharmacokinetic properties, particularly its metabolic stability, could be improved. [] Developing analogues with enhanced pharmacokinetic profiles will be crucial for its clinical translation.

This section summarizes compounds directly related to the scientific research on Procaspase-Activating Compound 1 (PAC-1), a small molecule that induces apoptosis by chelating labile inhibitory zinc from procaspase-3 []. The related compounds are organized individually, with descriptions and relevance to PAC-1.

S-PAC-1

Compound Description: S-PAC-1 is a derivative of PAC-1 designed to retain its proapoptotic activity while mitigating neurotoxicity observed at high doses of PAC-1 [, ]. Similar to PAC-1, S-PAC-1 activates procaspase-3 and induces cancer cell apoptosis []. In preclinical studies, S-PAC-1 exhibited a favorable safety profile in mice and dogs, even at high doses []. Notably, S-PAC-1 demonstrated promising results in a Phase I clinical trial involving pet dogs with lymphoma, inducing partial tumor regression or stable disease in a subset of subjects [].

B-PAC-1 (L14R8)

Compound Description: B-PAC-1 (L14R8) is another procaspase-activating compound that functions by chelating zinc ions, thereby converting inactive executioner procaspases to their active cleaved forms [, ]. This compound exhibits potent proapoptotic activity in chronic lymphocytic leukemia (CLL) cells, surpassing the effects observed in normal B cells or peripheral blood mononuclear cells [, ]. Importantly, B-PAC-1's cytotoxic effects are independent of prognostic markers or microenvironmental factors [, ]. Notably, combining B-PAC-1 with Smac066, an inhibitor of apoptosis protein (IAP) antagonist, leads to synergistic induction of apoptosis in CLL samples [, ].

Temozolomide (TMZ)

Compound Description: Temozolomide (TMZ) is an alkylating agent commonly used in conjunction with radiation therapy as a standard treatment for glioblastoma [, ]. TMZ exerts its cytotoxic effects by inducing DNA damage, ultimately leading to cell death [, ].

Relevance: Although structurally distinct from PAC-1, TMZ exhibits synergistic anticancer activity when combined with PAC-1 [, ]. Preclinical studies have demonstrated that the addition of PAC-1 to TMZ regimens enhances apoptotic cell death in glioma cell cultures and significantly prolongs survival in orthotopic rodent models of glioma [, ]. Additionally, this combination therapy has shown promise in canine patients with spontaneous glioma, with partial to complete tumor regressions observed [, ].

Doxorubicin

Compound Description: Doxorubicin is a widely used anthracycline chemotherapeutic agent that functions by interfering with DNA replication and repair mechanisms, inducing apoptosis in rapidly dividing cancer cells [].

Relevance: Despite having a distinct chemical structure and mechanism of action compared to PAC-1, doxorubicin displays synergistic antitumor effects when combined with PAC-1 []. Preclinical studies have demonstrated that this combination therapy results in a substantial reduction in tumor burden and improves survival rates in murine models of osteosarcoma and lymphoma []. Furthermore, the PAC-1/doxorubicin combination has shown therapeutic potential in dogs with naturally occurring metastatic osteosarcoma or lymphoma, eliciting biological responses in a subset of patients without exacerbating toxicity [].

Oxaliplatin (L-OHP)

Compound Description: Oxaliplatin (L-OHP) is a platinum-based chemotherapeutic agent commonly used in the treatment of colorectal cancer. L-OHP forms DNA adducts, hindering DNA replication and transcription, ultimately inducing apoptosis [].

Other PAC-1 Analogs

Compound Description: Researchers have developed numerous PAC-1 analogs through parallel synthesis, aiming to identify compounds with improved potency and pharmacokinetic properties [, ]. These analogs often involve modifications to the core structure of PAC-1 while retaining the critical o-hydroxy-N-acylhydrazone moiety responsible for zinc chelation [, ].

Properties

CAS Number

315183-21-2

Product Name

Pac-1

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-[(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]acetamide

Molecular Formula

C23H28N4O2

Molecular Weight

392.5 g/mol

InChI

InChI=1S/C23H28N4O2/c1-2-7-20-10-6-11-21(23(20)29)16-24-25-22(28)18-27-14-12-26(13-15-27)17-19-8-4-3-5-9-19/h2-6,8-11,16,29H,1,7,12-15,17-18H2,(H,25,28)

InChI Key

YQNRVGJCPCNMKT-UHFFFAOYSA-N

SMILES

C=CCC1=C(C(=CC=C1)C=NNC(=O)C[NH+]2CCN(CC2)CC3=CC=CC=C3)[O-]

Solubility

Soluble in DMSO, not in water

Synonyms

PAC1; PAC 1; PAC1; VO-100; VO100; VO 100; procaspase activating compound-1

Canonical SMILES

C=CCC1=C(C(=CC=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3)O

Isomeric SMILES

C=CCC1=C(C(=CC=C1)/C=N\NC(=O)CN2CCN(CC2)CC3=CC=CC=C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.